Trifluoromethoxy-acetonitrile

Overview

Description

Synthesis Analysis

The synthesis of Trifluoromethoxy-acetonitrile includes various methods. One such method involves the reaction of trifluoromethyl iodide with acetonitrile in the presence of silver cyanide or silver fluoride . Additionally, Trifluoromethoxy-acetonitrile can also be synthesized by reacting trifluoroacetic anhydride with methanol and then reacting the resulting product with acetonitrile .Molecular Structure Analysis

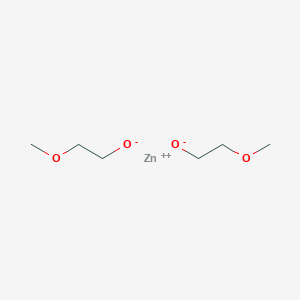

The molecular structure of Trifluoromethoxy-acetonitrile shows the metal center bound to one molecule of BIAN, one trifluoromethoxy, and one THF solvate, resulting in a distorted tetrahedral silver . The characteristics of product complexes were analyzed by various methods such as molecular electrostatic potential (MEP), spectroscopy, binding energy (ΔE 0), quantum theory of atoms in molecules (QTAIM), natural bond orbital (NBO), energy decomposition analysis (EDA), electron density differences (EDD), and non-covalent interaction (NCI) index .Chemical Reactions Analysis

Trifluoromethoxy-acetonitrile is highly reactive. For instance, it has been used in the palladium-catalyzed asymmetric decarboxylative allylic alkylation of trifluoromethoxy allyl enol carbonates . This reaction afforded enantioenriched α-trifluoromethoxy allyl ketones that feature a tetrasubstituted α-stereogenic center in excellent yield and high enantioselectivity .Physical And Chemical Properties Analysis

Trifluoromethoxy-acetonitrile is a highly reactive, colorless liquid with a molecular weight of 125.05 g/mol . It is highly soluble in organic solvents such as ethanol, methanol, and acetone . Trifluoromethoxy-acetonitrile is chemically stable under normal conditions, but it can react with strong nucleophiles such as water, amines, and alcohols .Scientific Research Applications

Trifluoromethoxylation Reagents

Trifluoromethoxy-acetonitrile is used in the development of new trifluoromethoxylation reagents . The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . Trifluoromethoxylation reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Synthesis of CF3-O-Containing Compounds

Trifluoromethoxy-acetonitrile plays a significant role in the synthesis of CF3-O-containing compounds . The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in high demand in nearly every area of the chemical industry .

Pharmaceutical Drugs

The trifluoromethoxy group, which can be introduced using trifluoromethoxy-acetonitrile, is found in less than 1.5% of pharmaceutical drugs . The unique properties of this group could potentially enhance the effectiveness of these drugs .

Agrochemicals

Similarly, the trifluoromethoxy group is present in less than 2.5% of agrochemicals . The introduction of this group could potentially improve the performance of these agrochemicals .

Fluorine Chemistry

Trifluoromethoxy-acetonitrile is also used in fluorine chemistry, one of the most exciting areas of research contributing to the modernization of materials, agriculture, and healthcare industries .

Preparation of Molecules Bearing CF3-O- Group

The preparation of molecules bearing the CF3-O- group is a noticeably less developed area of fluorine chemistry . Trifluoromethoxy-acetonitrile can be used to advance this area of research .

Safety and Hazards

Mechanism of Action

Target of Action

Trifluoromethoxy-acetonitrile is a compound that has been used in the synthesis of various chemical compounds . .

Mode of Action

The mode of action of Trifluoromethoxy-acetonitrile is primarily through its role as a reagent in chemical reactions . It facilitates the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible

Biochemical Pathways

Trifluoromethoxy-acetonitrile is involved in the trifluoromethoxylation reaction . This reaction is part of the broader field of fluorine chemistry, which has applications in various industries, including pharmaceuticals and agrochemicals . The downstream effects of this pathway are dependent on the specific compounds being synthesized and their subsequent interactions within biological systems.

Result of Action

The molecular and cellular effects of Trifluoromethoxy-acetonitrile’s action are primarily seen in the synthesis of other compounds . For example, it has been used in the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, which have shown potential as neuroprotective drugs .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Trifluoromethoxy-acetonitrile. Factors such as temperature, pH, and the presence of other chemicals can impact the trifluoromethoxylation reaction . .

properties

IUPAC Name |

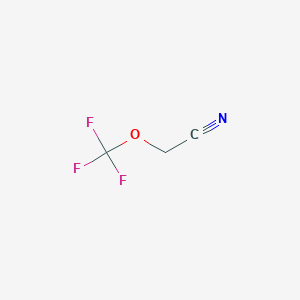

2-(trifluoromethoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3NO/c4-3(5,6)8-2-1-7/h2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHOPVUXUFZUED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoromethoxy-acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-8-(2-morpholinoethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3097055.png)

![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)

![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)

![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)